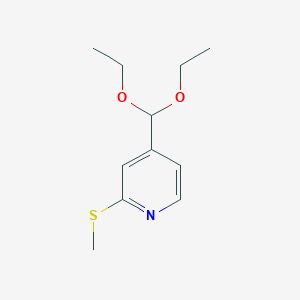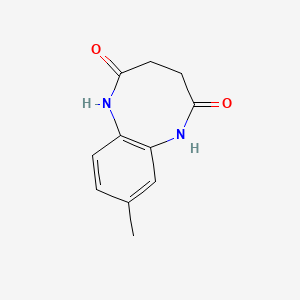
1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl- is a chemical compound that belongs to the class of benzodiazocines. These compounds are characterized by a diazocine ring fused with a benzene ring. The compound has been studied for its potential pharmacological properties, including its use as a tranquilizer and anti-epileptic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl- can be synthesized through the condensation of anilinic acids with polyphosphoric acid (PPA) or acetic acid (AcOH) at elevated temperatures (95-100°C). The anilinic acids are obtained by the condensation of cyclic anhydrides with substituted aromatic amines .
The oxime derivatives of the compound can be prepared by treating the intermediate products with hydroxylamine hydrochloride. These oximes undergo Beckmann rearrangement to yield the final diazocine compounds .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where different functional groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Industry: Used in the development of slow-release drugs that can provide prolonged therapeutic effects.
Mécanisme D'action
The mechanism of action of 1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl- involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of neurotransmitter receptors in the brain, leading to its tranquilizing and anti-epileptic properties . The exact molecular pathways involved are still under investigation, but it is thought to influence the GABAergic system, which plays a crucial role in regulating neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4,6-Tetrahydro-1,6-benzodiazocine-2,5-dione: A closely related compound with similar pharmacological properties.
5,6-Dihydro-6,11-dioxomorphanthridine-6-oxime: Another compound in the same class, used as a tranquilizer and anti-epileptic agent.
Uniqueness
1,6-Benzodiazocine-2,5-dione, 1,3,4,6-tetrahydro-8-methyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its potential use as a slow-release drug makes it particularly valuable in therapeutic applications .
Propriétés
Numéro CAS |
651316-19-7 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
8-methyl-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-7-2-3-8-9(6-7)13-11(15)5-4-10(14)12-8/h2-3,6H,4-5H2,1H3,(H,12,14)(H,13,15) |
Clé InChI |
SHKOTARLPDVACJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=O)CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


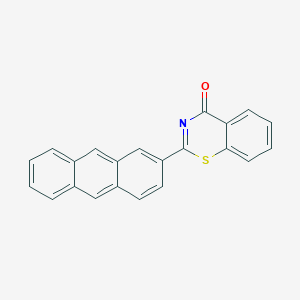
![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)
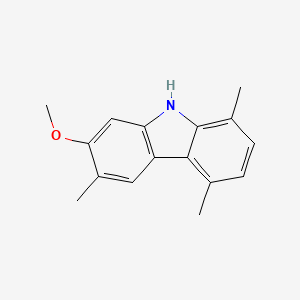
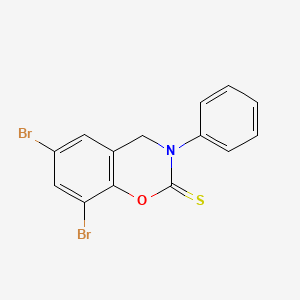
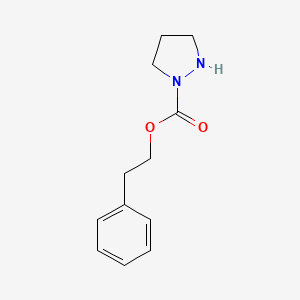
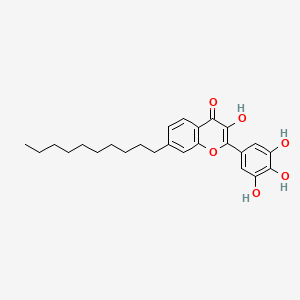

![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B12612607.png)

![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)
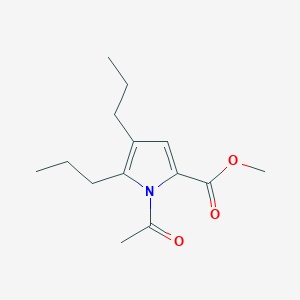

![2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine](/img/structure/B12612635.png)
